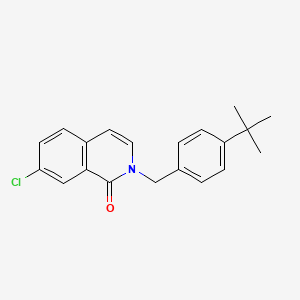

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-tert-Butylbenzyl)-7-chloro-1(2H)-isoquinolinone is a synthetic organic compound that belongs to the class of isoquinolinones It is characterized by the presence of a tert-butylbenzyl group and a chlorine atom attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone typically involves the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorine Atom: Chlorination of the isoquinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorine atom or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Dechlorinated products or reduced functional groups.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone indicates its potential as an antitumor agent . Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cells, particularly in breast cancer models. For instance, in vitro studies have demonstrated its antiproliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoquinoline derivatives. The presence of the tert-butyl group and the chlorine substituent at specific positions on the isoquinoline ring appears to enhance biological activity. Comparative studies with other isoquinoline derivatives can provide insights into how structural modifications influence potency and selectivity against cancer cell lines .

Toxicity and Safety Profile

While exploring the therapeutic applications, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate potential acute toxicity when administered orally, as well as serious eye irritation upon contact . These safety concerns necessitate further toxicological studies to establish safe dosage ranges for potential therapeutic use.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of isoquinoline derivatives in preclinical models:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzyl group and the chlorine atom can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

2-(4-tert-Butylbenzyl)-1(2H)-isoquinolinone: Lacks the chlorine atom, which may affect its reactivity and binding properties.

7-Chloro-1(2H)-isoquinolinone: Lacks the tert-butylbenzyl group, which may influence its solubility and biological activity.

2-Benzyl-7-chloro-1(2H)-isoquinolinone: Contains a benzyl group instead of a tert-butylbenzyl group, which may alter its steric and electronic properties.

Uniqueness

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone is unique due to the presence of both the tert-butylbenzyl group and the chlorine atom, which can impart distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various applications in research and industry.

Biological Activity

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone, with CAS number 853319-72-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C20H20ClN O

- Molecular Weight : 325.8 g/mol

- Structure : The compound features a chloroisoquinolinone core with a tert-butylbenzyl substituent, which may influence its biological activity.

Antinociceptive Activity

Research has highlighted the antinociceptive properties of related isoquinoline derivatives. For instance, compounds structurally similar to this compound have been shown to exhibit significant effects on pain modulation:

- Mechanism : These compounds often interact with opioid receptors, particularly the μ-opioid receptor (MOR), demonstrating both agonistic and antagonistic effects depending on their structure.

- Case Study : In a study assessing the antinociceptive effects using the tail-flick test in mice, compounds similar to this compound showed dose-dependent increases in pain threshold, indicating potential as analgesics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported that isoquinoline derivatives can inhibit the growth of various bacteria. For example, MIC values for related compounds against E. coli and Pseudomonas aeruginosa suggest effective antibacterial activity .

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Isoquinoline Derivative | E. coli | <125 |

| Isoquinoline Derivative | Pseudomonas aeruginosa | 150 |

The biological activity of this compound is likely mediated through its interaction with various receptors:

- Opioid Receptors : As noted, the compound may act on MOR, influencing pain pathways.

- G-protein Coupled Receptors (GPCRs) : Research indicates that isoquinolines can modulate GPCR signaling, which is crucial for various physiological processes .

Safety and Toxicology

Safety assessments indicate that this compound poses certain risks:

Properties

CAS No. |

853319-72-9 |

|---|---|

Molecular Formula |

C20H20ClNO |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |

InChI |

InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |

InChI Key |

RZWSUERLDBOHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.